



# An In-depth Technical Guide on 14-Deoxy-17hydroxyandrographolide

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Compound of Interest		
Compound Name:	14-Deoxy-17-	
Cat. No.:	hydroxyandrographolide B146822	Get Quote

#### Introduction

**14-Deoxy-17-hydroxyandrographolide** is an ent-labdane diterpenoid isolated from the aerial parts of Andrographis paniculata, a medicinal plant commonly known as "King of Bitters".[1][2] This compound belongs to a class of natural products that have garnered significant interest from the scientific community for their diverse biological activities. As a derivative of andrographolide, the major bioactive constituent of A. paniculata, **14-Deoxy-17-hydroxyandrographolide** is a subject of research for its potential pharmacological applications. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its study, and relevant biological context for researchers, scientists, and drug development professionals.

### **Physicochemical Properties**

The fundamental chemical and physical characteristics of **14-Deoxy-17-hydroxyandrographolide** are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.



Property	Data	Reference(s)
Molecular Formula	C20H32O5	[2][3]
Molecular Weight	352.47 g/mol	[2][3][4]
CAS Number	869384-82-7	[1][2][3]
IUPAC Name	4-[2- [(1R,2S,4aS,5R,6R,8aS)-6- hydroxy-2,5- bis(hydroxymethyl)-5,8a- dimethyl-1,2,3,4,4a,6,7,8- octahydronaphthalen-1- yl]ethyl]-2H-furan-5-one	[3]
Synonyms	14-Deoxy-17β- hydroxyandrographolide, HY- N1488	[1][3]
InChIKey	LMOGEODVJJLYGW- UQZPWQSVSA-N	[3]
SMILES	C[C@@]12CCINVALID- LINKCO)(C)CO">C@HO	[2][3]
Solubility	Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	[2][4]
Computed Properties	XLogP3: 2.8	[3]

## **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication of scientific findings and further investigation. While specific protocols for **14-Deoxy-17-hydroxyandrographolide** are not extensively published, the following sections describe standard methods used for the isolation and analysis of its close analogue, 14-deoxy-11,12-didehydroandrographolide, from Andrographis paniculata. These protocols are directly applicable for the study of the target compound.



### **Isolation and Purification**

The following protocol outlines a representative method for extracting and isolating diterpenoids from A. paniculata.

- a. Plant Material Extraction:
- Dry the leaves of A. paniculata and grind them into a fine powder.[5]
- Perform successive extraction of the powdered material (e.g., 200 g) using a Soxhlet apparatus with methanol as the solvent.[5]
- Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.[5]
- Treat the concentrated extract with charcoal to remove pigments and other impurities.[5]
- b. Chromatographic Separation:
- Subject the charcoal-treated methanolic extract to column chromatography on a silica gel column (e.g., Merck, 60:120 mesh).[5]
- Elute the column with a gradient of hexane and ethyl acetate of increasing polarity.[5] For the related compound 14-deoxy-11,12-didehydroandrographolide, it elutes in fractions with a hexane:ethyl acetate ratio of 35:65.[5]
- Collect the fractions and monitor them using thin-layer chromatography (TLC).
- Combine the fractions containing the target compound and perform re-crystallization using a suitable solvent mixture (e.g., chloroform:methanol) to obtain the pure compound.[5]

### **Characterization and Quantification by HPLC**

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of diterpenoids.

a. Chromatographic Conditions:



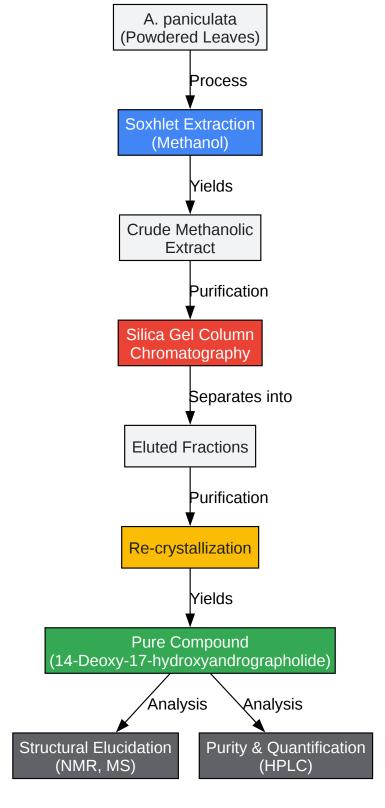
- HPLC System: A standard HPLC system equipped with a UV-VIS spectrophotometric detector is used.[6]
- Column: A Phenomenex Gemini C18 octadecyl silane (ODS) column (5  $\mu$ m, 250 × 4.6 mm) is suitable for separation.[6][7]
- Mobile Phase: An isocratic mobile phase can be used, consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.03 M potassium dihydrogen orthophosphate adjusted to pH 3 with phosphoric acid) in a 60:40 ratio.[6][7]
- Flow Rate: A flow rate of 0.5 mL/min is typically employed.[7]
- Detection: The elutes are monitored at a UV wavelength of 235 nm.[7]
- Injection Volume: A 20 μL aliquot of the sample solution is injected into the system.[6]
- b. Sample Preparation:
- Standard Solution: Accurately weigh 10 mg of the isolated pure compound, dissolve it in 10 mL of methanol, and sonicate for 5 minutes. Further dilute this stock to a working concentration (e.g., 0.1 mg/mL) with methanol and filter through a 0.2 μm syringe filter before injection.[5]
- Plant Extract Solution: Accurately weigh 10 mg of the crude plant extract, dissolve it in 10 mL of methanol, and sonicate for 5 minutes before filtering.[5]

## Visualization of Experimental Workflow

The logical flow from raw plant material to a purified, characterized compound is a critical process in natural product chemistry. The following diagram illustrates a typical workflow for the isolation and analysis of diterpenoids like **14-Deoxy-17-hydroxyandrographolide** from Andrographis paniculata.



### Experimental Workflow for Isolation and Characterization



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Workflow for isolating and analyzing target compounds.



### **Biological Context and Related Research**

While specific signaling pathways for **14-Deoxy-17-hydroxyandrographolide** are not yet fully elucidated, research on its close analogues provides valuable insights. For instance, the related compound **14-**deoxy-**11**,12-didehydroandrographolide has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[8][9] It has also been investigated for its potential in ameliorating glucose intolerance by activating the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in skeletal muscle.[10] Furthermore, various analogues have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating that the andrographolide scaffold is a promising starting point for drug discovery.[11][12] These findings suggest that **14-Deoxy-17-hydroxyandrographolide** may also exhibit interesting biological activities worthy of further investigation.

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